

Bioactivity of Compounds with Methoxybenzyl Groups

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Compound of Interest

Compound Name:	(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
CAS No.:	874288-15-0
Cat. No.:	B1399720

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Part 1: Executive Summary

The methoxybenzyl moiety—specifically the N-(methoxybenzyl) and O-methoxybenzyl architectures—serves as a versatile pharmacophore in modern medicinal chemistry.^[1] Its electronic properties, characterized by the electron-donating methoxy group (

) and the lipophilic benzyl linker, allow it to modulate binding affinity across diverse protein targets.^[1]

This guide dissects the bioactivity of methoxybenzyl-bearing compounds, categorized by their distinct substitution patterns and biological targets:

- 2-Methoxybenzyl (Ortho): Critical for high-affinity 5-HT receptor agonism (e.g., NBOMe class).^[1]
- 4-Hydroxy-3-methoxybenzyl (Vanillyl): The canonical agonist motif for TRPV1 channels.^[1]
- 3,4,5-Trimethoxybenzyl: A structural determinant for colchicine-site tubulin polymerization inhibition.^[1]

Part 2: Structural Significance & Mechanism of Action

The N-(2-Methoxybenzyl) Phenethylamines (NBOMes)

The addition of an N-(2-methoxybenzyl) group to the 2C-X family of phenethylamines results in the NBOMe class, increasing 5-HT

receptor affinity by up to 100-fold compared to the parent compounds.^[1]

- Mechanism: The 2-methoxy oxygen acts as a hydrogen bond acceptor, interacting with specific residues (likely Ser159 or Asp155) in the 5-HT

receptor's orthosteric binding pocket.^[1] This interaction stabilizes the receptor in its active conformation, recruiting G

proteins.

- Selectivity: This substitution dramatically improves selectivity for 5-HT

over 5-HT

, a key differentiator from classic tryptamines.^[1]

The Vanilloid Pharmacophore (TRPV1)

The 4-hydroxy-3-methoxybenzyl group is the defining feature of capsaicinoids.^[1]

- Mechanism: This moiety binds to the transmembrane domain of the TRPV1 channel. The hydrogen bond donor (4-OH) and acceptor (3-OMe) form a "push-pull" interaction network with the receptor's binding pocket (Tyr511, Ser512), triggering channel opening and calcium influx.^[1]

Tubulin Polymerization Inhibitors

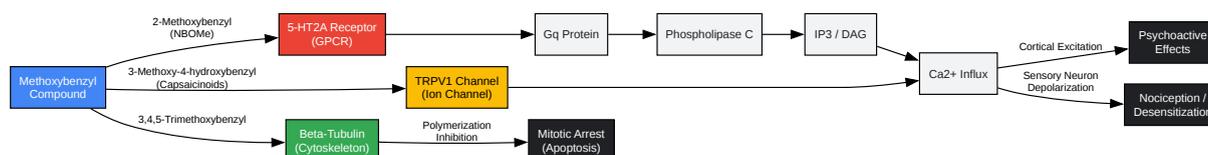
Compounds containing a 3,4,5-trimethoxybenzyl group (e.g., combretastatin analogs, podophyllotoxin) bind to the colchicine site on

-tubulin.

- Mechanism: The bulky, electron-rich trimethoxy ring mimics the A-ring of colchicine, sterically hindering the curved-to-straight conformational change required for microtubule assembly, leading to G2/M cell cycle arrest.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling cascades initiated by these pharmacophores.



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Figure 1: Divergent signaling pathways activated by specific methoxybenzyl substitution patterns.[1]

Part 4: Detailed Experimental Protocol

Synthesis of 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)[1]

Scientific Rationale: This protocol utilizes a reductive amination pathway.[1][2][3][4][5] The choice of sodium borohydride (NaBH

) over stronger reducing agents ensures the preservation of the iodine halogen, which is susceptible to hydrogenolysis under catalytic hydrogenation conditions.

Materials:

- Precursor A: 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) freebase.[1]

- Precursor B: 2-Methoxybenzaldehyde.[\[1\]](#)
- Solvent: Ethanol (anhydrous).[\[1\]](#)
- Reducing Agent: Sodium Borohydride (NaBH)
).[\[1\]](#)[\[3\]](#)
- Purification: HCl gas/ether or Column Chromatography.[\[1\]](#)

Step-by-Step Methodology:

- Imine Formation (Schiff Base):
 - Dissolve 10.0 mmol of 2C-I freebase in 50 mL of anhydrous ethanol in a round-bottom flask.
 - Add 10.5 mmol (1.05 eq) of 2-methoxybenzaldehyde dropwise while stirring.
 - Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.
 - Reflux the mixture for 2–4 hours to drive the equilibrium toward the imine (Schiff base).
 - Validation: TLC should show the disappearance of the primary amine spot.
- Reduction:
 - Cool the reaction mixture to 0°C in an ice bath.
 - Slowly add 15.0 mmol (1.5 eq) of NaBH
in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur.[\[1\]](#)
 - Allow the mixture to warm to room temperature and stir overnight (12 hours).
- Workup:
 - Quench the reaction by adding 10 mL of water dropwise.
 - Evaporate the ethanol under reduced pressure.

- Dissolve the residue in 50 mL DCM (dichloromethane) and wash with water (3 x 20 mL) to remove inorganic salts.
- Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
- Crystallization (Hydrochloride Salt):
 - Dissolve the crude oil in a minimal amount of dry diethyl ether.
 - Bubble dry HCl gas through the solution or add ethereal HCl dropwise until precipitation ceases.
 - Filter the white solid and recrystallize from isopropanol/ethanol.

Data Summary: SAR of NBOMe Analogs

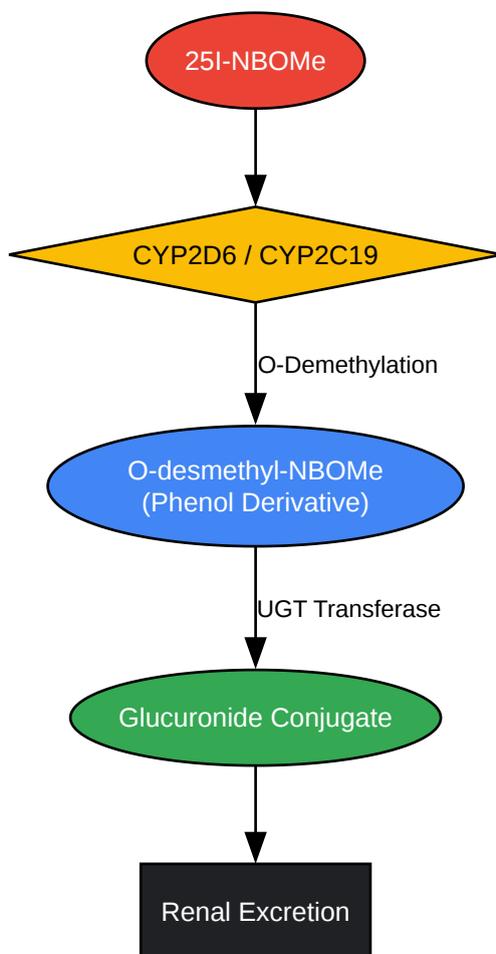
Compound	N-Benzyl Substituent	5-HT _{2A} K _i (nM)	Efficacy (Intrinsic Activity)
2C-I	None (H)	26.0	Partial Agonist
25I-NBOMe	2-Methoxybenzyl	0.044	Full Agonist
25I-NBOH	2-Hydroxybenzyl	0.061	Full Agonist
25I-NBMD	2,3-Methylenedioxybenzyl	1.2	Partial Agonist

Table 1: Comparison of binding affinities demonstrating the critical role of the ortho-oxygenated benzyl group.

Part 5: Metabolism & Toxicology[1][6][7][8][9]

The high potency of NBOMe compounds introduces significant toxicological risks. The primary metabolic route involves O-demethylation by CYP450 enzymes, which can be saturated at high doses, leading to non-linear pharmacokinetics.

Metabolic Pathway Visualization[1]



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Figure 2: Primary metabolic clearance pathway of NBOME compounds.[1]

Toxicological Mechanisms[1]

- Vasoconstriction: Unlike classic psychedelics, NBOMes exhibit significant affinity for α -adrenergic receptors.[1] This causes peripheral vasoconstriction, hypertension, and potential gangrene in overdose scenarios.

- Seizure Threshold: The potent 5-HT

activation coupled with glutamatergic downstream signaling significantly lowers the seizure threshold.[1]

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